N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-4-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzyl group, a cyclohexene ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-4-carboxamide typically involves the reaction of benzylamine with cyclohex-1-en-1-yl chloride in the presence of a base, followed by the addition of pyridine-4-carboxylic acid. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(cyclohex-1-en-1-yl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a pyridine ring.
N-Benzyl-N-(cyclohex-1-en-1-yl)acetamide: Similar structure but with an acetamide group instead of a pyridine carboxamide group.
Uniqueness
N-Benzyl-N-(cyclohex-1-en-1-yl)pyridine-4-carboxamide is unique due to the presence of the pyridine carboxamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61666-81-7 |
---|---|
Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N-benzyl-N-(cyclohexen-1-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H20N2O/c22-19(17-11-13-20-14-12-17)21(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1,3-4,7-9,11-14H,2,5-6,10,15H2 |
InChI Key |
QDZLFLIZEDLIFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.